Mercurochrome

Catalog No.
S566629
CAS No.
129-16-8
M.F
C20H8Br2HgNa2O6
M. Wt
750.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercurochrome

CAS Number

129-16-8

Product Name

Mercurochrome

IUPAC Name

disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury(1+);hydroxide

Molecular Formula

C20H8Br2HgNa2O6

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;;;/h1-7,23-24H;;;;1H2/q;3*+1;/p-3

InChI Key

JXQGSRKVFQSVTR-UHFFFAOYSA-K

SMILES

Array

solubility

In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C.
In water, 20 mg/ml, 25 °C.

Synonyms

Merbromin, Merbromine, Mercurochrome

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+]

The exact mass of the compound Mercurochrome is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °c.in water, 20 mg/ml, 25 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Merbromin (Mercurochrome), an organomercuric disodium salt of fluorescein, is a specialized xanthene dye and photosensitizer distinguished by its pronounced heavy-atom effect. Unlike standard fluorophores, the incorporation of a mercury atom fundamentally alters its photophysical profile, suppressing fluorescence in favor of highly efficient intersystem crossing (ISC) to the triplet state [1]. This property makes it an exceptionally potent sensitizer for singlet oxygen generation and photoelectrochemical electron injection. Furthermore, its unique molecular structure facilitates ultra-rapid binding to biological tissues, establishing it as a high-speed alternative to conventional histological counterstains. For modern procurement, Merbromin is selected not for routine fluorescence, but specifically for its triplet-state photochemistry, photocatalytic enhancement capabilities, and rapid staining kinetics in specialized laboratory workflows.

Attempting to substitute Merbromin with its non-metallated analogs, such as Fluorescein or Eosin Y, results in critical failures across both photochemical and histological workflows. In photochemistry, Fluorescein is optimized for a high fluorescence quantum yield but lacks the mercury-induced heavy-atom effect necessary to drive intersystem crossing; consequently, it cannot generate the high triplet yields required for efficient singlet oxygen sensitization or semiconductor carrier injection[1]. In histological and entomological preparations, substituting Merbromin with Eosin Y introduces severe processing bottlenecks; while Merbromin stains tissues in seconds, Eosin Y can require hours of incubation for complex whole-body mounts[2]. Therefore, Merbromin must be specifically procured when rapid binding kinetics or heavy-atom-mediated triplet photophysics are absolute requirements for the application.

Heavy-Atom Enhanced Intersystem Crossing for Singlet Oxygen Sensitization

The presence of the mercury atom in Merbromin induces a strong heavy-atom effect, fundamentally shifting its deactivation pathways toward intersystem crossing (ISC). While the parent compound Fluorescein is highly fluorescent with negligible triplet formation, Merbromin achieves a massive increase in its triplet quantum yield, enabling efficient type II photo-oxygenations. This high triplet yield translates directly to a robust singlet oxygen quantum yield (Φ_Δ ≈ 0.1 in methanol, and higher in other specific solvents), making it a vastly superior photosensitizer compared to standard fluorescent dyes [1].

Evidence DimensionTriplet and Singlet Oxygen Sensitization Efficiency
Target Compound DataHigh triplet yield enabling efficient O2(1Δg) generation (Merbromin)
Comparator Or BaselineNegligible triplet yield / high fluorescence (Fluorescein)
Quantified DifferenceFundamental shift from radiative decay (fluorescence) to ISC (triplet state)
ConditionsAlcoholic solutions, room temperature photo-oxygenation assays

Essential for procurement in photodynamic research and synthetic photo-oxygenation where high triplet yields and singlet oxygen generation are required over fluorescence.

Enhanced Photocurrent Density in Dye-Sensitized Semiconductors

When utilized as a sensitizing dye for semiconductor photocatalysts such as TiO2, Merbromin significantly enhances photoelectrochemical (PEC) performance. Compared to bare TiO2 electrodes, Merbromin-modified nanomaterials exhibit more than a two-fold increase in photocurrent density under visible light irradiation. This enhancement is driven by the dye's strong visible-light harvesting ability and exceptionally fast electron injection kinetics from its excited state into the semiconductor's conduction band [1].

Evidence DimensionPhotocurrent Density
Target Compound Data>2x enhancement (Merbromin-modified TiO2)
Comparator Or Baseline1x (Bare TiO2)
Quantified Difference>100% increase in photocurrent density
ConditionsVisible light irradiation, modified nanomaterial photoelectrochemical cell

Justifies the selection of Merbromin as a high-efficiency sensitizer for researchers developing dye-sensitized solar cells or photoelectrochemical water-splitting systems.

Accelerated Staining Kinetics for High-Throughput Histology

In specialized histological and entomological preparations, Merbromin offers dramatically accelerated staining kinetics compared to the industry standard Eosin Y. While Eosin Y can require from several minutes for standard sections up to 4 hours for complex whole-body insect preparations, Merbromin achieves adequate staining in less than 10 seconds. Although it provides less differentiation between sclerotized and membranous structures, its ultra-rapid binding makes it optimal for time-sensitive bulk processing and rapid morphological assessments[1].

Evidence DimensionRequired Staining Time
Target Compound Data< 10 seconds (Merbromin)
Comparator Or BaselineUp to 4 hours (Eosin Y for whole-body mounts)
Quantified DifferenceOrders of magnitude reduction in processing time
ConditionsEntomological whole-body and wing venation slide preparation

Critical for laboratories requiring rapid, high-throughput morphological staining where the lengthy incubation times of Eosin Y create unacceptable processing bottlenecks.

Photosensitizers for Singlet Oxygen Generation

Directly leveraging its heavy-atom enhanced intersystem crossing, Merbromin is the optimal choice for synthetic photochemistry requiring efficient type II photo-oxygenations. Its high triplet quantum yield makes it vastly superior to Fluorescein for generating singlet oxygen in alcoholic and organic solvents [1].

Dye-Sensitized Photoelectrochemical Cells (DSSCs)

Based on its ability to more than double the photocurrent density of bare semiconductors, Merbromin is highly recommended for surface modification of TiO2 and ZnO photoelectrodes. Its fast electron injection kinetics make it a critical precursor for advanced visible-light photocatalysis and water-splitting research [2].

High-Throughput Entomological and Histological Staining

For laboratories processing bulk tissue samples or complex whole-body insect mounts, Merbromin is the preferred rapid counterstain. By reducing staining time from hours (as required by Eosin Y) to mere seconds, it eliminates severe workflow bottlenecks where rapid morphological visualization is prioritized over fine structural differentiation[3].

Physical Description

Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

751.81690 Da

Monoisotopic Mass

749.81895 Da

Heavy Atom Count

31

UNII

M0T18YH28D

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

129-16-8

Metabolism Metabolites

Organic mercury is absorbed mainly by the gastrointestinal tract, then distributed throughout the body via the bloodstream. Organic mercury complexes with free cysteine and the cysteine and sulfhydryl groups on proteins such as haemoglobin. These complexes are able to mimic methionine and thus be transported throughout the body, including through the blood-brain barrier and placenta. Organic mercury is metabolized into inorganic mercury, which is eventually excreted in the urine and faeces. Bromine is mainly absorbed via inhalation, but may also enter the body through dermal contact. Bromine salts can be ingested. Due to its reactivity, bromine quickly forms bromide and may be deposited in the tissues, displacing other halogens. (L626, T11)

Wikipedia

Merbromin

Methods of Manufacturing

Prepared by treating dibromofluorescein with mercuric acetate and sodium hydroxide: White, J Am Chem Soc, 42, 2355 (1920); also prepared by the action of mercuric acetate on dibromofluorescein sodium: Rymill, Corran, Quart J Pharm Pharmacol, 7, 543 (1934), see also U.S. pat. 1,535,003 (1925)

General Manufacturing Information

Appeared in the decade after World War I ... as an antimicrobial agent

Analytic Laboratory Methods

AOAC Method 934.09. Merbromin in drugs - A. Test for Purity; B. Total Solids in solution; C. Determination of Mercury (by formation of HgS precipitate).

Dates

Last modified: 08-15-2023
FDA Thailand Product Information: Mercurochrome (merbromin) topical solution

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